molecular formula C6H12ClF2NO2 B6245221 ethyl 2-amino-3,3-difluorobutanoate hydrochloride CAS No. 75149-46-1

ethyl 2-amino-3,3-difluorobutanoate hydrochloride

Cat. No.: B6245221
CAS No.: 75149-46-1
M. Wt: 203.61 g/mol
InChI Key: LIPMUNPWMWNQFN-UHFFFAOYSA-N
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Description

Significance within Organofluorine Chemistry and Fluorinated α-Amino Acid Derivatives

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science due to the unique properties fluorine imparts to organic molecules. wikipedia.orgnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, and the high electronegativity of fluorine significantly alters the electronic properties, conformation, and reactivity of a molecule. nih.gov

When incorporated into amino acids, fluorine atoms can profoundly influence their biological and chemical characteristics. Fluorinated α-amino acids are of great interest because they can enhance the metabolic stability of peptides, increase their lipophilicity (which can improve bioavailability), and modulate their conformation and binding affinity to biological targets. acs.orgrsc.org

Ethyl 2-amino-3,3-difluorobutanoate hydrochloride is significant within this class for several reasons:

Stereoelectronic Effects: The two fluorine atoms on the β-carbon create a strong electron-withdrawing effect, influencing the acidity of the α-proton and the reactivity of the adjacent amino group.

Metabolic Stability: The difluoromethyl group is a bioisostere of a methyl or hydroxyl group but is resistant to oxidative metabolism, a crucial feature in drug design.

Conformational Constraint: The bulky and electronegative fluorine atoms can restrict the conformational freedom of the molecule, which is a valuable tool for designing peptides with specific secondary structures. nih.govscispace.com

These properties make fluorinated amino acid derivatives like this compound valuable for creating peptides and proteins with enhanced activities or improved therapeutic profiles. researchgate.net

PropertyDescriptionSignificance in Research
Chemical Formula C₆H₁₂ClF₂NO₂Base structure for synthetic modifications.
Molecular Weight 203.61 g/mol Foundational data for stoichiometric calculations.
Structure Amino ester with a β-gem-difluoro groupThe difluoro group provides metabolic stability and unique electronic properties.
Form Hydrochloride saltEnhances stability and ease of handling compared to the free base.

Historical Context of Difluorinated α-Amino Ester Synthesis Research

The synthesis of fluorinated amino acids has been a topic of intensive research for decades, driven by their potential applications. rsc.org Early synthetic efforts were often hampered by the challenges of selectively introducing fluorine atoms into complex organic molecules without harsh reagents.

The development of methods for synthesizing difluorinated amino esters has evolved significantly:

Early Methods: Initial approaches often involved the use of hazardous fluorinating agents and lacked stereocontrol, limiting their utility. The synthesis of organofluorine compounds dates back to the 19th century, but remained a specialized field for a long time due to technical difficulties. nih.gov

Fluorinated Building Blocks: A major advancement was the use of pre-fluorinated starting materials. rsc.orgmdpi.com For instance, the Reformatsky reaction using ethyl bromodifluoroacetate with imines provided a direct route to α,α-difluoro-β-amino esters. acs.orgrsc.org This strategy allows for the incorporation of the difluoroacetate (B1230586) unit into a molecule in a controlled manner.

Direct Fluorination: The development of modern fluorinating agents, both nucleophilic (like DAST) and electrophilic (like Selectfluor), has enabled the direct fluorination of amino acid precursors. nih.govmdpi.com However, creating gem-difluoro groups often requires specific substrates, such as ketones.

Asymmetric Synthesis: More recent research has focused on asymmetric synthesis to produce enantiomerically pure fluorinated amino acids. researchgate.net This is critical for pharmaceutical applications where only one enantiomer is biologically active. Strategies include using chiral auxiliaries, asymmetric hydrogenation, and enzymatic resolutions. researchgate.net

The synthesis of β,β-difluorinated systems like this compound represents a specific challenge within this field, requiring methods that can construct the C-CF₂ bond effectively.

Scope and Research Niche of this compound as a Precursor

The primary research niche for this compound is its role as a synthetic precursor or building block. mdpi.com Its structure contains multiple reactive sites—the amino group, the ester, and the α-carbon—allowing for a variety of chemical transformations.

Key applications as a precursor include:

Peptide Synthesis: The amino group can be protected and the ester hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amino acids to form peptides. The inclusion of the 3,3-difluorobutanoate residue can enhance the resulting peptide's stability and biological activity.

Synthesis of Heterocycles: The compound can serve as a starting material for the synthesis of various fluorinated heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Development of Novel Bioactive Molecules: Researchers use this building block to introduce the difluoroethylamino motif into larger molecules to probe structure-activity relationships and develop new therapeutic agents or agrochemicals. acs.org

The compound's specific structure makes it an ideal tool for researchers aiming to investigate the effects of β-difluorination on the properties of peptides and other complex molecules. Its availability as a stable hydrochloride salt facilitates its use in a wide range of synthetic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

75149-46-1

Molecular Formula

C6H12ClF2NO2

Molecular Weight

203.61 g/mol

IUPAC Name

ethyl 2-amino-3,3-difluorobutanoate;hydrochloride

InChI

InChI=1S/C6H11F2NO2.ClH/c1-3-11-5(10)4(9)6(2,7)8;/h4H,3,9H2,1-2H3;1H

InChI Key

LIPMUNPWMWNQFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)(F)F)N.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 Amino 3,3 Difluorobutanoate Hydrochloride and Its Analogues

Stereoselective Synthesis Approaches to Chiral α-Amino-β,β-Difluorinated Esters

The creation of a chiral center at the α-position to the amino group in β,β-difluorinated esters requires precise control over the reaction stereochemistry. Researchers have explored various avenues, including diastereoselective reactions, enantioselective catalysis, and the use of chiral auxiliaries, to achieve high levels of stereocontrol.

Diastereoselective Reactions for Stereocontrol in Butanoate Systems

Diastereoselective approaches to synthesize chiral α-amino-β,β-difluorinated esters often rely on the use of a chiral substrate or reagent to induce a facial bias in the key bond-forming step. One notable strategy involves the diastereoselective fluorination of β-amino enolates. In this method, a chiral amine is first introduced via conjugate addition to an α,β-unsaturated ester. The resulting chiral β-amino ester is then deprotonated to form an enolate, which subsequently undergoes electrophilic fluorination. The inherent chirality of the β-amino ester directs the approach of the fluorinating agent, leading to the formation of one diastereomer in excess.

Another powerful diastereoselective method is the reduction of chiral β-enamino esters. This approach utilizes a chiral auxiliary, such as (-)-8-phenylmenthol, to prepare a chiral β-enamino ester intermediate. Subsequent reduction of the enamine double bond, often with a hydride source, proceeds with facial selectivity dictated by the chiral auxiliary, thereby establishing the desired stereocenter at the α-position. The diastereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions.

A palladium-catalyzed diastereoselective fluorination of unactivated methylene (B1212753) C(sp³)–H bonds has also been reported as a viable method for synthesizing chiral β-fluoro α-amino acids. researchgate.net This strategy allows for the site- and diastereoselective introduction of a fluorine atom at the β-position of an α-amino acid derivative, offering a pathway to fluorinated butanoate systems.

Enantioselective Catalytic Methods in Difluoroamino Ester Synthesis

The development of enantioselective catalytic methods represents a more atom-economical and elegant approach to chiral β,β-difluoroamino esters, as it obviates the need for stoichiometric amounts of chiral auxiliaries. Several catalytic strategies have emerged as particularly effective.

One prominent method is the asymmetric hydrogenation of α-fluoroiminoesters, catalyzed by transition metal complexes bearing chiral ligands, such as BINAP with palladium. nih.gov In this reaction, a prochiral α-fluoroiminoester is hydrogenated to furnish the chiral α-amino-β,β-difluoro ester with high enantioselectivity. The chiral catalyst creates a chiral environment that differentiates between the two enantiotopic faces of the imine, leading to the preferential formation of one enantiomer.

Another innovative approach involves a biomimetic enantioselective researchgate.netresearchgate.net-proton shift of β,β-difluoro-α-imine amides, catalyzed by chiral quinine (B1679958) derivatives. nih.gov This organocatalytic method has demonstrated good yields and high enantioselectivities for a range of β,β-difluoro-α-amino amides, which can be subsequently converted to the corresponding esters. nih.gov The catalyst facilitates a stereoselective proton transfer, establishing the α-stereocenter with high fidelity.

Furthermore, biocatalytic methods are emerging as powerful tools for the enantioselective synthesis of fluorinated amino acids. Engineered enzymes have been utilized for the asymmetric synthesis of α-trifluoromethyl amines through N-H bond insertion reactions, showcasing the potential of biocatalysis in generating chiral fluorinated building blocks with high enantiomeric excess.

Below is a table summarizing selected enantioselective catalytic methods for the synthesis of β,β-difluoro-α-amino acid derivatives.

Catalyst/MethodSubstrate TypeProduct TypeYield (%)ee (%)Reference
Chiral Quinine Derivative (Organocatalyst)β,β-Difluoro-α-imine amideβ,β-Difluoro-α-amino amide8795 nih.gov
Palladium-BINAPα-Fluoroiminoesterα-Amino-β,β-difluoro ester-High nih.gov
Enzymatic Hydrolysis (Kinetic Resolution)Racemic β,β-Difluoro-α-amino esterEnantioenriched β,β-Difluoro-α-amino ester-- nih.gov

Chiral Auxiliary-Mediated Syntheses of Related Fluorinated Amino Esters

Chiral auxiliaries have been instrumental in the stereoselective synthesis of a wide array of chiral compounds, including fluorinated amino esters. This strategy involves the temporary attachment of a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

A common application of this methodology in the context of fluorinated amino acids involves the alkylation or other modifications of a substrate bearing a chiral auxiliary. For instance, enantiomerically pure N-tert-butylsulfinimines have been used to synthesize α,α-difluoro-β-amino acid derivatives. The addition of a Reformatsky reagent derived from ethyl bromodifluoroacetate to these chiral sulfinimines proceeds with good diastereoselectivity. The resulting diastereomers can be separated, and the chiral auxiliary can be removed to yield the enantiomerically pure protected β-amino esters.

The use of chiral oxazolidinones, as popularized by Evans, is another well-established strategy. While specific examples for ethyl 2-amino-3,3-difluorobutanoate are not prevalent in the literature, the general principle involves attaching the chiral auxiliary to a suitable precursor, performing a diastereoselective transformation such as alkylation or fluorination, and then removing the auxiliary.

Regioselective Introduction of Difluoromethylene Moieties onto Butanoate Scaffolds

The precise installation of a difluoromethylene (CF₂) group at a specific position within a molecule is a significant synthetic challenge. For butanoate scaffolds, the regioselective introduction of this moiety is crucial for accessing compounds like ethyl 2-amino-3,3-difluorobutanoate.

Strategies for Vicinal Difluorination at the Butanoate Backbone

Vicinal difluorination, the introduction of two fluorine atoms on adjacent carbons, is a powerful transformation for modifying the properties of organic molecules. While not directly leading to the 3,3-difluoro substitution pattern, understanding these strategies provides context for regioselective fluorination. Methods for vicinal difluorination often involve the fluorination of an alkene precursor. Electrophilic fluorinating agents can be used to add fluorine across a double bond, and the stereochemical outcome can be controlled by the reaction conditions and the nature of the substrate.

α,α-Difluoro-β-Amino Acid Synthesis Pathways and Analogues

The synthesis of α,α-difluoro-β-amino acids, which are structural isomers of the target compound, provides valuable insights into difluorination strategies. A common route to these compounds involves the Reformatsky reaction. The addition of the Reformatsky reagent derived from ethyl bromodifluoroacetate to imines or chiral N-tert-butylsulfinimines is a key step in constructing the α,α-difluoro-β-amino ester scaffold. This reaction has been shown to be effective for a range of alkyl- and aryl-substituted imines, affording the products in good yields and with moderate to high diastereoselectivity when a chiral sulfinimine is used.

The following table presents data from a study on the asymmetric synthesis of α,α-difluoro-β-amino acid derivatives using N-tert-butylsulfinimines.

R-group of SulfinimineDiastereomeric Ratio
Phenyl95:5
4-MeO-Ph95:5
4-Cl-Ph95:5
2-Thienyl90:10
n-Propyl80:20
i-Propyl85:15

These methodologies, while focused on the α,α-difluoro isomers, highlight the utility of fluorinated building blocks and organometallic reagents in the construction of difluorinated amino acid derivatives. The principles of stereocontrol and regioselectivity demonstrated in these syntheses are directly applicable to the development of routes toward ethyl 2-amino-3,3-difluorobutanoate and its analogues.

Exploration of Novel Precursors and Starting Materials for Ethyl 2-Amino-3,3-Difluorobutanoate Hydrochloride

One promising and novel class of precursors are 2-amino-3,3-difluoro-2,3-dihydrofurans . These heterocyclic compounds can be synthesized from readily available enaminones and difluorocarbenes. The dihydrofurans can then be converted into the desired α-amino acids through a reductive ring-opening process, offering a new synthetic pathway to compounds like this compound. This approach is advantageous as it introduces the difluoro moiety early in the synthetic sequence and allows for potential stereocontrol during the reduction step.

Another area of exploration involves the use of chiral N-sulfinylimines derived from ethyl 2,3-diketobutanoate. The reaction of these imines with a fluorinating agent can proceed with high diastereoselectivity, guided by the chiral auxiliary. Subsequent hydrolysis and esterification can then yield the target difluorinated α-amino ester.

Below is a table summarizing some of the novel precursors and their corresponding synthetic strategies:

Precursor/Starting MaterialSynthetic StrategyKey Advantages
2-Amino-3,3-difluoro-2,3-dihydrofuransReductive ring-openingEarly introduction of difluoro group, potential for stereocontrol.
Ethyl 2,3-diketobutanoateFormation of chiral N-sulfinylimine followed by diastereoselective fluorinationHigh diastereoselectivity, versatile starting material.
Ethyl 3-oxobutanoate (β-keto ester)Asymmetric difluoroalkylation via phase-transfer catalysisUse of readily available starting materials, potential for enantioselectivity.
Chiral oxazolidinonesUsed as auxiliaries for diastereoselective fluorination of attached acyl groupsWell-established method for stereocontrol in fluorination reactions.

Mechanistic Aspects of Carbon-Fluorine Bond Formation and Fluorine Introduction Methodologies

The introduction of fluorine atoms into an organic molecule is a critical step that can be achieved through various methods, each with its own mechanistic nuances. The choice of fluorinating agent and reaction conditions significantly influences the outcome of the synthesis.

Electrophilic Fluorination: This is a common strategy for the synthesis of difluorinated α-amino esters from β-keto ester precursors. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used. The mechanism involves the generation of an enolate from the β-keto ester, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the reagent. The reaction is often carried out in the presence of a base to facilitate enolate formation. For asymmetric synthesis, chiral catalysts, such as transition metal complexes or organocatalysts, can be employed to control the stereochemistry of the fluorination step. rsc.org

Nucleophilic Fluorination: An alternative approach involves the use of nucleophilic fluorinating agents. For instance, the conversion of a carbonyl group in a suitable precursor to a gem-difluoro group can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The mechanism of deoxofluorination typically involves the activation of the carbonyl oxygen by the sulfur-based reagent, followed by nucleophilic attack of fluoride (B91410) ions. This method is particularly useful for converting ketones to difluoromethylene groups.

The choice between electrophilic and nucleophilic fluorination depends on the specific precursor and the desired outcome. For instance, the fluorination of β-keto esters is well-suited for electrophilic fluorinating agents, while the conversion of a ketone precursor would necessitate a nucleophilic deoxofluorination reagent.

Optimization of Reaction Conditions and Yields in Scalable Synthesis of Difluorinated α-Amino Esters

Transitioning from laboratory-scale synthesis to a scalable, industrial process requires careful optimization of reaction conditions to maximize yield, ensure safety, and minimize costs.

A key starting material for many scalable syntheses of difluorinated α-amino esters is the corresponding β-keto ester , such as ethyl 3-oxobutanoate. The critical step is the difluorination of this precursor. Research has shown that the choice of fluorinating agent, solvent, temperature, and catalyst are all crucial parameters.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for optimizing the synthesis of these compounds. rsc.org In this approach, a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the enolate of the β-keto ester from an aqueous or solid phase to an organic phase where the fluorinating agent resides. This enhances the reaction rate and can also influence the stereoselectivity if a chiral phase-transfer catalyst is used. rsc.org

Recent studies have focused on the optimization of the asymmetric difluoroalkylation of β-ketoesters using visible light-promoted radical generation under phase-transfer catalysis. rsc.org While this methodology has shown promise with isolated yields up to 99% for some substrates, overcoming a facile racemic background reaction remains a challenge that requires extensive optimization of reaction parameters. rsc.org

The following table presents a summary of key parameters and their impact on the synthesis of difluorinated α-amino esters:

ParameterEffect on ReactionOptimization Strategy
Fluorinating Agent Influences reactivity, selectivity, and safety.Screening of various electrophilic (e.g., Selectfluor®, NFSI) and nucleophilic (e.g., DAST) reagents.
Catalyst Can control stereoselectivity and increase reaction rate.Use of chiral phase-transfer catalysts, transition metal complexes, or organocatalysts.
Solvent Affects solubility of reactants and can influence reaction mechanism.Screening of polar and non-polar solvents to find the optimal medium.
Temperature Impacts reaction rate and can affect selectivity.Careful control of temperature to balance reaction speed and side reactions.
Base Promotes enolate formation in electrophilic fluorination.Screening of organic and inorganic bases to optimize enolate concentration.

By systematically optimizing these parameters, it is possible to develop robust and efficient processes for the large-scale production of this compound and other valuable difluorinated α-amino esters.

Reactivity Profile and Mechanistic Investigations of Ethyl 2 Amino 3,3 Difluorobutanoate Hydrochloride

Influence of Geminal Difluorination on α-Amino Ester Reactivity

The presence of two highly electronegative fluorine atoms on the carbon adjacent to the stereocenter introduces strong electron-withdrawing effects that propagate through the carbon backbone, significantly altering the reactivity of both the ester and amino functionalities. mdpi.com

The gem-difluoro group exerts a significant activating effect on the ester carbonyl group. The strong inductive (-I) effect of the fluorine atoms withdraws electron density from the ester moiety, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Amidation Pathways: The enhanced electrophilicity of the carbonyl carbon also accelerates amidation reactions. The reaction with primary or secondary amines to form the corresponding amide is generally more facile than with non-fluorinated α-amino esters. This increased reactivity can be advantageous, potentially allowing for amide bond formation under milder conditions. researchgate.netnih.gov However, this heightened reactivity must be managed to avoid unwanted side reactions, particularly with less stable amines. Catalytic methods, often employing Lewis acids, can be used to promote amidation while controlling reaction conditions. nih.govmdpi.comucl.ac.uk

Table 1: Predicted Influence of β,β-Difluorination on Ester Reactivity

Reaction PathwayReactivity Compared to Non-fluorinated AnalogRationale
Ester Hydrolysis IncreasedStrong electron-withdrawing (-I) effect of the CF₂ group enhances the electrophilicity of the carbonyl carbon.
Amidation IncreasedThe carbonyl carbon is more susceptible to nucleophilic attack by amines due to the inductive effect of fluorine atoms.

In contrast to the ester group, the reactivity of the α-amino group is attenuated by the gem-difluoro substitution. The inductive electron withdrawal by the fluorine atoms decreases the electron density on the nitrogen atom. mdpi.com This reduction in electron density lowers the basicity and nucleophilicity of the amino group.

Consequently, reactions involving the amino group as a nucleophile, such as N-acylation or N-alkylation, may require more forcing conditions compared to non-fluorinated analogs. The formation of derivatives like Schiff bases (imines) via reaction with aldehydes or ketones is also influenced by this reduced nucleophilicity. researchgate.net While the lone pair on the nitrogen is less available for bonding, the fundamental reactivity remains, allowing for the synthesis of a variety of N-functionalized derivatives, albeit under potentially modified reaction protocols. uni-muenchen.dersc.orgreddit.com

Stereochemical Integrity and Epimerization Studies during Butanoate Transformations

A critical aspect of reactions involving α-amino acids is the preservation of stereochemical integrity at the α-carbon. Epimerization, the inversion of stereochemistry at a single chiral center, is a significant concern, particularly under basic conditions. The acidity of the α-proton is a key determinant of the propensity for epimerization.

The gem-difluoro group at the β-position is expected to increase the acidity of the α-proton through its potent electron-withdrawing inductive effect. A typical pKa for an α-proton of an ester is around 25. indiana.edu The CF₂ group stabilizes the resulting carbanion (enolate) intermediate formed upon deprotonation, thereby lowering the pKa of the α-proton. youtube.comreddit.com

This increased acidity means that enolate formation is more favorable, heightening the risk of racemization during reactions that involve even mild bases or prolonged reaction times. Therefore, transformations of ethyl 2-amino-3,3-difluorobutanoate require careful control of pH and temperature to maintain the stereochemical integrity of the α-center. Strategies for asymmetric synthesis of related β,β-difluoro-α-amino acid derivatives often rely on methods like enzymatic hydrolysis or the use of chiral auxiliaries to control stereochemistry. nih.govresearchgate.netresearchgate.net

Rearrangement Pathways and Side Reactions in Synthetic Transformations

The unique electronic properties imparted by the gem-difluoro group can also open up alternative reaction pathways, leading to rearrangements and side products.

β-Fluoride Elimination: A prominent side reaction for β-fluorinated carbonyl compounds is β-elimination. researchgate.netlibretexts.org Given the increased acidity of the α-proton and the fact that fluoride (B91410) is a competent leaving group, base-mediated elimination is a highly probable side reaction. This E1cB-type mechanism would involve the deprotonation of the α-carbon to form an enolate, followed by the elimination of a fluoride ion to yield a fluorinated α,β-unsaturated butenoate. nih.goviris-biotech.dedailymotion.com This pathway competes with desired nucleophilic substitution reactions at the ester carbonyl and must be considered when selecting reaction conditions, especially bases.

Rearrangements: While less common, skeletal rearrangements can occur in fluorinated systems. Reports in the literature describe acyl rearrangements and other complex transformations in related fluorinated molecules, sometimes triggered by difluorocarbene intermediates or under thermal stress. researchgate.netwiley-vch.demsu.edunih.gov For ethyl 2-amino-3,3-difluorobutanoate, such rearrangements are less likely under standard transformations but could be a factor in more complex, multi-step syntheses or under high-energy conditions.

Table 2: Potential Side Reactions and Rearrangements

Reaction TypeDriving ForcePotential Product
β-Fluoride Elimination Acidic α-proton; Fluoride as a leaving groupEthyl 2-amino-3-fluorobut-2-enoate
Acyl Rearrangement High-energy intermediates or specific reagentsStructurally isomeric products

Computational Studies of Reaction Mechanisms and Transition States for Difluorinated Amino Esters

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the reaction mechanisms and rationalizing the reactivity profiles of complex molecules like ethyl 2-amino-3,3-difluorobutanoate.

DFT calculations can be employed to:

Model Electron Distribution: Quantify the inductive effects of the gem-difluoro group by calculating partial atomic charges and mapping the electrostatic potential. This can provide theoretical confirmation of the increased electrophilicity of the ester carbonyl and the decreased nucleophilicity of the amino group.

Analyze Frontier Molecular Orbitals (HOMO/LUMO): Predict the sites most susceptible to nucleophilic and electrophilic attack.

Calculate Reaction Energetics: Determine the activation energies (Ea) for various reaction pathways, such as ester hydrolysis, amidation, and the competing β-fluoride elimination. By comparing the calculated energy barriers of the transition states for these competing reactions, the likelihood of each pathway occurring under specific conditions can be predicted. chemrxiv.org This allows for a rational choice of reagents and conditions to favor the desired transformation over unwanted side reactions.

While specific computational studies on ethyl 2-amino-3,3-difluorobutanoate are not extensively reported, the application of these methods to similar fluorinated organic molecules has proven invaluable for understanding their reactivity and guiding synthetic efforts.

Applications of Ethyl 2 Amino 3,3 Difluorobutanoate Hydrochloride As a Chemical Building Block

Construction of Complex Fluorinated Organic Molecules

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Ethyl 2-amino-3,3-difluorobutanoate hydrochloride serves as a key starting material for the synthesis of a variety of complex fluorinated molecules, particularly those with biological relevance.

Synthesis of Fluorinated Peptidomimetics and α-Amino Acid Derivatives

The incorporation of fluorinated amino acids into peptides can enhance their metabolic stability, modify their conformational preferences, and improve their binding affinity to biological targets. While direct literature citing the use of this compound in peptidomimetic synthesis is limited, the general utility of gem-difluoro amino acids in this field is well-established. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the local conformation of the peptide backbone.

The synthesis of novel α-amino acid derivatives is a fundamental aspect of medicinal chemistry. This compound provides a scaffold for the introduction of various functionalities. The amino and ester groups can be readily modified to introduce different side chains and to couple with other molecules, leading to a diverse library of unnatural amino acids.

Incorporation into Advanced Bioactive Scaffolds (focusing on chemical transformations)

Bioactive scaffolds form the core structures of many pharmaceutical agents. The unique properties conferred by the gem-difluoro group make this compound an attractive component for the synthesis of advanced bioactive scaffolds. The chemical transformations of this building block are central to its utility. For instance, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The ester functionality can be hydrolyzed, reduced, or converted to other carbonyl derivatives, providing multiple avenues for diversification.

Role in the Synthesis of Fluorine-Containing Heterocyclic Compounds

Fluorine-containing heterocyclic compounds are a prominent class of molecules in medicinal and agricultural chemistry. This compound can serve as a precursor for the synthesis of various heterocyclic systems. The bifunctional nature of the molecule, possessing both an amino and an ester group, allows for its participation in cyclization reactions to form rings such as lactams, piperidines, and other nitrogen-containing heterocycles. The presence of the difluoro group in the resulting heterocycle can significantly impact its biological activity.

Precursor in Stereodefined Synthesis of Advanced Organic Intermediates

Stereocontrol is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs. While the commercial form of this compound is often a racemic mixture, methods for the resolution of enantiomers or for stereoselective synthesis can provide access to enantiomerically pure forms. These chiral building blocks are invaluable for the synthesis of stereodefined advanced organic intermediates. The stereocenter at the α-carbon can be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex molecules with high stereopurity.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on Ethyl 2 Amino 3,3 Difluorobutanoate Hydrochloride

Elucidation of Structure and Stereochemistry using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For fluorinated compounds like ethyl 2-amino-3,3-difluorobutanoate hydrochloride, NMR is particularly powerful due to the presence of the NMR-active ¹⁹F nucleus, in addition to the standard ¹H and ¹³C nuclei.

The analysis of fluorinated compounds by NMR spectroscopy involves the use of ¹H, ¹³C, and ¹⁹F NMR techniques, often in concert, to build a complete picture of the molecular structure. The presence of fluorine atoms significantly influences the chemical shifts of nearby protons and carbons due to fluorine's high electronegativity. Furthermore, the coupling between fluorine and both proton and carbon nuclei provides valuable information about the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of a compound like this compound, one would expect to see signals corresponding to the ethyl ester group (a quartet for the -CH₂- and a triplet for the -CH₃), a signal for the α-proton, and a signal for the methyl group adjacent to the difluorinated carbon. The α-proton and the terminal methyl protons will exhibit coupling to the adjacent fluorine atoms, leading to more complex splitting patterns (e.g., a doublet of quartets or a triplet of doublets).

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms bonded to or near the fluorine atoms will show characteristic shifts and C-F coupling constants. The magnitude of these coupling constants can provide insight into the number of fluorine atoms attached to a given carbon.

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. For a geminal difluoro group, as in this compound, the two fluorine atoms can be chemically equivalent or non-equivalent depending on the chirality of the molecule and the solvent used. If non-equivalent, they will appear as two separate signals, each coupled to the other (geminal F-F coupling) and to adjacent protons. For instance, in a related difluorinated compound, a triplet was observed in the ¹⁹F NMR spectrum at -105.83 ppm with a coupling constant (J) of 16.8 Hz, indicative of coupling to an adjacent methylene (B1212753) (-CH₂-) group. rsc.org

Table 1: Illustrative NMR Data for a Structurally Similar Difluorinated Compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 4.32 q 7.1 -OCH₂CH₃
1.34 t 7.1 -OCH₂CH₃
¹³C 164.47 t 33.1 C=O
116.41 t 250.0 -CF₂-
62.84 s -OCH₂CH₃
34.45 t 23.2 -CH₂CF₂-
14.04 s -OCH₂CH₃
¹⁹F -105.83 t 16.8 -CF₂-

Note: This data is for an analogous compound and is presented for illustrative purposes. rsc.org

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for probing the spatial relationships between atoms. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbons and more distant carbons, respectively. These experiments are instrumental in piecing together the complete connectivity of the molecule.

For conformational analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. This technique identifies protons that are close in space, even if they are not directly bonded, providing insights into the preferred three-dimensional structure of the molecule in solution. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis in Synthetic Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

In the synthetic pathway leading to this compound, MS can be used to monitor the progress of reactions and to identify intermediates and byproducts. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For an amino acid ester, common fragmentation pathways include the loss of the alkoxy group from the ester, decarboxylation, and cleavage of the Cα-Cβ bond. The presence of the difluoro group would lead to characteristic fragment ions, and the analysis of these fragments can help to confirm the location of the fluorine atoms within the molecule. For example, a related difluorinated compound showed a molecular ion peak [M+Na]⁺ at m/z 279.1162, which was in close agreement with the calculated value of 279.1167, confirming its elemental composition. rsc.org

Table 2: Illustrative High-Resolution Mass Spectrometry Data

Ion Calculated m/z Found m/z
[M+Na]⁺ 279.1167 279.1162

Note: This data is for an analogous difluorinated ester and is presented for illustrative purposes. rsc.org

Chromatographic Techniques for Purity Assessment and Isolation of Synthetic Products

Chromatographic techniques are essential for the separation and purification of synthetic products and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes.

For a polar compound like this compound, reverse-phase HPLC would be a suitable method for purity analysis. A C18 column could be used with a mobile phase consisting of a mixture of water (often with an acidic modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The purity of the sample is determined by the area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram.

For the isolation of the product on a preparative scale, column chromatography using silica (B1680970) gel is a standard technique. The choice of the eluent system is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or dichloromethane) is often used, with the polarity being adjusted to achieve the desired separation. Unfortunately, specific attempts at chromatographic separation of some isomeric phosphonates have been reported as unsuccessful, highlighting the challenges that can be encountered in the purification of complex synthetic mixtures. mdpi.com

Table 3: General Chromatographic Techniques for Amino Ester Analysis

Technique Stationary Phase Mobile Phase (Typical) Purpose
HPLC C18 Water/Acetonitrile with TFA Purity Assessment
Column Chromatography Silica Gel Hexane/Ethyl Acetate Isolation and Purification

X-ray Crystallography for Absolute Stereochemistry Determination (if reported for relevant analogues)

For a chiral molecule like this compound, X-ray crystallography can be used to unambiguously determine the absolute configuration (R or S) at the chiral center. While no crystal structure for the title compound is readily available in the literature, the crystal structures of related fluorinated amino acids and their derivatives have been reported. nih.govresearchgate.net These studies have shown how the presence of fluorine atoms can influence the crystal packing and intermolecular interactions, such as hydrogen bonding. researchgate.net The determination of the crystal structure of an analogous compound provides valuable insight into the expected solid-state conformation and intermolecular interactions of this compound. aalto.firesearchgate.net

Future Research Directions and Emerging Opportunities for Ethyl 2 Amino 3,3 Difluorobutanoate Hydrochloride

Development of Greener Synthetic Pathways for Difluorinated α-Amino Esters

The increasing emphasis on sustainable chemical manufacturing necessitates a shift towards more environmentally benign synthetic methods for producing difluorinated α-amino esters. researchgate.net Traditional fluorination techniques often rely on hazardous reagents and energy-intensive processes, presenting significant environmental and safety challenges. acs.org Future research is focused on overcoming these limitations by exploring alternative fluorine sources and reaction conditions.

A primary challenge lies in the supply chain of fluorine itself, which originates from calcium fluoride (B91410) (fluorspar) and requires harsh conditions to produce reactive fluorine sources. acs.org Innovations are needed to develop more efficient and less hazardous fluorinating agents. dovepress.com One promising area is the development of novel quaternary ammonium-based fluorinating reagents derived from common and safer fluoride salts like potassium fluoride, which exhibit enhanced solubility and reduced hygroscopicity. bioengineer.org

Furthermore, the choice of solvent plays a critical role in the environmental impact of a synthetic process. Research is actively exploring the replacement of traditional volatile organic solvents with greener alternatives. For instance, studies have demonstrated the viability of conducting nucleophilic fluorination reactions in protic solvents like ethanol, even in the presence of water, challenging long-held assumptions and opening new avenues for greener process development. researchgate.net The goal is to create pathways that not only are more efficient but also minimize waste and the use of hazardous substances, aligning with the core principles of green chemistry. researchgate.netdovepress.com

Table 1: Comparison of Traditional vs. Emerging Green Fluorination Strategies

FeatureTraditional MethodsEmerging Green Pathways
Fluorine Source Often hazardous (e.g., elemental F₂)Safer, more stable reagents (e.g., KF-derived complexes)
Solvents Acetonitrile (B52724), DichloromethaneEthanol, Water-Ethanol mixtures
Energy Input High temperatures, energy-intensiveMilder reaction conditions, catalysis
Waste Profile Significant hazardous wasteReduced waste, potential for recycling
Safety Concerns High toxicity and reactivity of reagentsImproved handling and safety profiles

Exploration of Organocatalytic and Biocatalytic Routes to Chiral Fluorinated Amino Acids

Achieving high stereoselectivity in the synthesis of chiral fluorinated amino acids is paramount for their use in pharmaceuticals. Organocatalysis and biocatalysis are emerging as powerful, sustainable alternatives to traditional metal-based catalysis for creating these stereochemically complex molecules.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This approach has shown great promise in the asymmetric synthesis of fluorinated compounds, enabling the creation of molecules with multiple contiguous stereogenic centers with high enantioselectivity. mdpi.com These methods avoid the use of potentially toxic and expensive heavy metals, contributing to greener chemical processes.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and efficiency under mild, aqueous conditions. Enzymes are being engineered and discovered that can facilitate the synthesis of a wide range of fluorinated compounds, including L-α-amino acids. researchgate.netfigshare.com This chemoenzymatic approach combines the advantages of chemical synthesis with the high selectivity of biological systems, providing a powerful tool for producing enantiopure fluorinated building blocks. researchgate.net The development of these catalytic systems is a key area of future research, promising more efficient and sustainable routes to valuable chiral fluorinated amino acids.

Expanding the Scope of Derivatization Reactions at the Amino and Ester Functionalities

The amino and ester groups of ethyl 2-amino-3,3-difluorobutanoate hydrochloride are key handles for chemical modification, allowing for its incorporation into larger molecules like peptides or for the modulation of its properties. Future research will focus on expanding the portfolio of derivatization reactions to create a wider array of functionalized molecules.

The primary amine offers a reactive site for a variety of transformations, including acylation, alkylation, and the formation of Schiff bases. These modifications are crucial for peptide synthesis, where the amino group must be protected and then deprotected for chain elongation. rsc.org Similarly, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides, providing further points for diversification.

Developing robust and selective derivatization protocols is essential for creating libraries of novel compounds for biological screening. rsc.org For instance, two-step derivatization procedures involving esterification followed by acylation are commonly used for preparing amino acid derivatives for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.netbohrium.com Research into novel reaction modes, such as those observed in related difluoromethylated compounds which can be selectively reduced to form various heterocyclic structures, could unlock new synthetic pathways and molecular scaffolds. researchgate.net

Table 2: Potential Derivatization Reactions and Applications

Functional GroupReaction TypePotential ReagentsResulting MoietyApplication
Amino Group AcylationAcid chlorides, AnhydridesAmidePeptide synthesis, Prodrug design
Amino Group Reductive AminationAldehydes/Ketones, NaBH₃CNSecondary/Tertiary AmineBio-conjugation, Pharmacophore modification
Ester Group HydrolysisLiOH, NaOHCarboxylic AcidSalt formation, Further functionalization
Ester Group TransesterificationDifferent alcohols, Acid/Base catalystNew EsterModulating solubility and hydrolysis rates
Ester Group AminolysisAminesAmideCreation of amide-based derivatives

Integration into Automated Synthesis Platforms for High-Throughput Discovery

The demand for novel drug candidates requires the rapid synthesis and screening of large libraries of compounds. Integrating the synthesis of fluorinated amino acid derivatives like this compound into automated platforms is a significant emerging opportunity. Automated synthesis can accelerate the drug discovery process by enabling high-throughput synthesis and screening. nih.gov

Automated flow chemistry platforms, for example, allow for the rapid and efficient synthesis of peptides and proteins with precise control over reaction conditions. chemrxiv.org Adapting these systems for the incorporation of fluorinated amino acids would enable the creation of diverse peptide libraries with enhanced properties. Similarly, automated synthesizers are already used for producing ¹⁸F-labeled amino acids for positron emission tomography (PET), demonstrating the feasibility of automating complex fluorination and derivatization steps. nih.gov

The development of high-throughput hit-to-lead processes, potentially utilizing biocompatible click chemistry like SuFEx (Sulfur(VI) Fluoride Exchange), can rapidly diversify a core scaffold into hundreds or thousands of analogs for direct biological screening. nih.gov Applying such methodologies to fluorinated amino acid building blocks could dramatically accelerate the identification of potent and selective drug candidates.

Multi-disciplinary Research Intersections in Chemical Synthesis and Methodology

The future of organofluorine chemistry, particularly in the context of amino acids, lies at the intersection of multiple scientific disciplines. nih.gov The synthesis and application of compounds like this compound are not confined to synthetic organic chemistry but extend into medicinal chemistry, chemical biology, materials science, and molecular imaging. mst.edusoci.org

Collaborations between synthetic chemists and biologists are crucial for exploring the biological effects of incorporating fluorinated amino acids into peptides and proteins. researchgate.net These studies can elucidate protein folding, stability, and function, providing insights that can guide the design of new therapeutics. In materials science, the unique properties of fluorinated compounds can be exploited to create novel polymers and functional materials.

Furthermore, the development of ¹⁸F-labeled amino acids for PET imaging is a prime example of interdisciplinary research, combining synthetic radiochemistry with nuclear medicine to create powerful diagnostic tools. nih.gov The continued exploration of these multidisciplinary interfaces will undoubtedly uncover new applications and drive the development of novel synthetic methodologies for creating high-value fluorinated compounds. mdpi.comnih.gov

Q & A

Advanced Question: How can cross-coupling reactions be optimized to introduce fluorinated groups while preserving stereochemical integrity?

Answer: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated boronic acids can introduce difluoromethyl groups. Key parameters include:

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ for enhanced stereocontrol.
  • Reaction Solvent : Anhydrous THF or DMF to minimize side reactions.
  • Temperature Control : Maintaining −20°C to 25°C to prevent racemization .
    Post-reaction, chiral HPLC (e.g., Chiralpak® IA column) confirms enantiomeric excess (>98%) .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹⁹F NMR (δ −110 to −120 ppm for CF₂ groups) and ¹H NMR (δ 1.2–1.4 ppm for ethyl ester protons) confirm structure and purity .
  • FTIR Spectroscopy : Peaks at 1740–1720 cm⁻¹ (C=O ester) and 3300–3500 cm⁻¹ (NH₃⁺ stretch) .
  • Mass Spectrometry : ESI-MS (m/z 212.1 [M+H]⁺) validates molecular weight .

Advanced Question: How can LC-MS/MS resolve conflicting data on degradation products under varying pH conditions?

Answer:

  • Method Development : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient.
  • Degradation Studies : Expose the compound to pH 2–12 buffers at 40°C for 24 hours. LC-MS/MS identifies hydrolysis products (e.g., free amino acid at m/z 168.0) and quantifies stability (t₁/₂ >48 hours at pH 7) .
  • Data Reconciliation : Statistical tools (e.g., PCA) differentiate artifacts from true degradation pathways .

Basic Question: How does the difluoromethyl group influence the compound’s physicochemical properties?

Answer:
The CF₂ group enhances:

  • Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism in liver microsomes (t₁/₂ >2 hours vs. <0.5 hours for non-fluorinated analogs) .
  • Solubility : Hydrochloride salt form increases aqueous solubility (>50 mg/mL in PBS) .

Advanced Question: What computational methods predict the impact of fluorination on binding affinity to biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Analyze interactions with enzymes (e.g., proteases) using AMBER or GROMACS. Fluorine’s van der Waals radius (1.47 Å) and hydrophobicity improve binding pocket occupancy .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG of fluorinated vs. non-fluorinated analogs, showing ~2 kcal/mol improvement in binding affinity .

Basic Question: What are the best practices for handling and storing this compound?

Answer:

  • Storage : Keep desiccated at −20°C in amber vials to prevent hydrolysis. Room-temperature storage is permissible for <1 month .
  • Solubility : Use polar solvents (e.g., DMSO, ethanol) for stock solutions; avoid prolonged exposure to water (>24 hours) .

Advanced Question: How can cryopreservation protocols mitigate instability during long-term biological assays?

Answer:

  • Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to stabilize the hydrochloride salt. Reconstitute in PBS + 0.01% Tween-20 for cell-based assays .
  • Inert Atmosphere : Store aliquots under argon to prevent oxidative decomposition .

Basic Question: How is the compound’s purity validated for in vitro studies?

Answer:

  • HPLC-UV : Use a C18 column (250 × 4.6 mm, 5 µm) with 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 30 minutes). Purity >98% is confirmed by AUC analysis at 254 nm .

Advanced Question: What strategies resolve contradictions in reported IC₅₀ values across different enzyme inhibition assays?

Answer:

  • Assay Standardization : Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and enzyme lots.
  • Orthogonal Assays : Compare fluorescence-based (e.g., EnzChek®) and radiometric assays to identify interference from fluorinated byproducts .
  • Data Normalization : Report IC₅₀ values relative to a reference inhibitor (e.g., E-64 for proteases) to account for batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.